1,4-Bis-benzyl-4-piperidinecarboxylic acid 1,4-Bis-benzyl-4-piperidinecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 181641-74-7
VCID: VC21294276
InChI: InChI=1S/C20H23NO2/c22-19(23)20(15-17-7-3-1-4-8-17)11-13-21(14-12-20)16-18-9-5-2-6-10-18/h1-10H,11-16H2,(H,22,23)
SMILES: C1CN(CCC1(CC2=CC=CC=C2)C(=O)O)CC3=CC=CC=C3
Molecular Formula: C20H23NO2
Molecular Weight: 309.4 g/mol

1,4-Bis-benzyl-4-piperidinecarboxylic acid

CAS No.: 181641-74-7

Cat. No.: VC21294276

Molecular Formula: C20H23NO2

Molecular Weight: 309.4 g/mol

* For research use only. Not for human or veterinary use.

1,4-Bis-benzyl-4-piperidinecarboxylic acid - 181641-74-7

Specification

CAS No. 181641-74-7
Molecular Formula C20H23NO2
Molecular Weight 309.4 g/mol
IUPAC Name 1,4-dibenzylpiperidine-4-carboxylic acid
Standard InChI InChI=1S/C20H23NO2/c22-19(23)20(15-17-7-3-1-4-8-17)11-13-21(14-12-20)16-18-9-5-2-6-10-18/h1-10H,11-16H2,(H,22,23)
Standard InChI Key JRVIRHOKPHYESS-UHFFFAOYSA-N
SMILES C1CN(CCC1(CC2=CC=CC=C2)C(=O)O)CC3=CC=CC=C3
Canonical SMILES C1CN(CCC1(CC2=CC=CC=C2)C(=O)O)CC3=CC=CC=C3

Introduction

Chemical Identity and Physical Properties

1,4-Bis-benzyl-4-piperidinecarboxylic acid (CAS No. 181641-74-7) is an organic compound with the molecular formula C20H23NO2 and a molecular weight of 309.4 g/mol. This compound belongs to the piperidine class of heterocyclic compounds, featuring a six-membered ring containing one nitrogen atom. The distinctive feature of this particular derivative is the presence of two benzyl groups - one attached to the nitrogen at position 1 and another at position 4, along with a carboxylic acid group also at position 4.

Physical and Chemical Characteristics

The physical and chemical properties of 1,4-Bis-benzyl-4-piperidinecarboxylic acid are summarized in the following table:

PropertyValue
Molecular FormulaC20H23NO2
Molecular Weight309.4 g/mol
CAS Number181641-74-7
Physical AppearanceCrystalline solid
Structural ClassificationN-substituted piperidine derivative
Functional GroupsPiperidine ring, carboxylic acid, benzyl groups

While specific data on melting and boiling points for 1,4-Bis-benzyl-4-piperidinecarboxylic acid is limited in the available research, related compounds like 1-Benzyl-4-piperidinecarboxylic acid have a melting point of 169-170.5°C and a boiling point of approximately 358.6°C at 760 mmHg . Given the structural similarities, 1,4-Bis-benzyl-4-piperidinecarboxylic acid might exhibit comparable thermal properties, though the additional benzyl group would likely alter these values somewhat.

Structural Characteristics and Relationship to Similar Compounds

Structural Features

The structure of 1,4-Bis-benzyl-4-piperidinecarboxylic acid is characterized by a central piperidine ring with two benzyl substituents and a carboxylic acid group. This arrangement creates a molecule with specific spatial orientation and reactivity patterns that influence its chemical behavior and potential applications.

Related Compounds

Several structurally related compounds appear in pharmaceutical research and organic synthesis:

  • 1-Benzyl-4-piperidinecarboxylic acid (CAS 10315-07-8) has a molecular formula of C13H17NO2 and a molecular weight of 219.28 g/mol. It features only one benzyl group attached to the nitrogen atom of the piperidine ring.

  • Ethyl 1-benzyl-4-piperidinecarboxylate (CAS 24228-40-8) is an ester derivative with a molecular formula of C15H21NO2 and a molecular weight of 247.33 g/mol.

  • 4-Anilino-1-benzyl-4-piperidinecarboxylic acid (CAS 85098-64-2) incorporates an aniline group and has a molecular formula of C19H22N2O2 with a molecular weight of 310.39 g/mol.

  • 1-Benzyl-4-phenylpiperidine-4-carboxylic acid (CAS 61886-17-7) has a molecular formula of C19H21NO2 and a molecular weight of 295.4 g/mol .

These compounds share certain structural elements with 1,4-Bis-benzyl-4-piperidinecarboxylic acid but differ in the nature and position of substituents on the piperidine ring.

Synthesis Methods

Related Synthetic Pathways

For the related compound 1-benzyl-4-anilinopiperidine-4-carboxylic acid, a documented synthesis method involves:

  • Addition of hydrocyanic acid to 1-benzyl-4-piperidone under basic catalysis conditions

  • Addition of aniline followed by crystallization to obtain 1-benzyl-4-cyano-4-anilinopiperidine

  • Treatment with sulfuric acid and subsequent processing to yield the final product

This three-step synthesis achieved an average total recovery of 79.38% . Similar approaches might be adapted for the synthesis of 1,4-Bis-benzyl-4-piperidinecarboxylic acid, with modifications to introduce the second benzyl group at position 4.

Alternative Synthetic Routes

For synthesizing related piperidine derivatives, several methods have been documented:

  • The Ugi four-component reaction has been applied for efficient synthesis of structurally diverse libraries of 1,4,4-substituted piperidine bis-amide derivatives .

  • For 1-benzylpiperidine-4-carbaldehyde, four synthetic routes have been described starting from 1-benzyl-4-piperidone:

    • Wittig reaction followed by hydrolysis

    • Condensation with trimethylsilyl diazomethane followed by hydrolysis

    • Treatment with trimethyloxosulfonium iodide and subsequent rearrangement

    • Darzens condensation with ethyl chloroacetate followed by decarboxylation

These approaches provide potential starting points for developing optimized synthesis routes for 1,4-Bis-benzyl-4-piperidinecarboxylic acid.

Structure-Activity Relationships

Influence of Benzyl Groups

The presence of two benzyl groups in 1,4-Bis-benzyl-4-piperidinecarboxylic acid likely confers distinct chemical and biological properties compared to mono-substituted analogues. The additional benzyl group may affect:

  • Lipophilicity and membrane permeability

  • Receptor binding affinity and selectivity

  • Metabolic stability and pharmacokinetic profile

  • Interactions with biological targets

Understanding these structure-activity relationships is crucial for rational drug design and optimization of piperidine-based compounds.

Role of the Carboxylic Acid Group

The carboxylic acid moiety at position 4 of the piperidine ring provides:

  • A site for hydrogen bonding interactions with biological targets

  • Opportunities for derivatization (e.g., esterification, amide formation)

  • Influence on the compound's acid-base properties and solubility profile

These properties collectively contribute to the compound's potential utility in pharmaceutical applications and synthetic chemistry.

Comparative Analysis with Related Compounds

The structural diversity within the piperidine family offers opportunities for comparative analysis of 1,4-Bis-benzyl-4-piperidinecarboxylic acid with related compounds. The table below highlights key differences:

CompoundMolecular FormulaMolecular WeightKey Structural Features
1,4-Bis-benzyl-4-piperidinecarboxylic acidC20H23NO2309.4 g/molTwo benzyl groups (at N and C-4), carboxylic acid group at C-4
1-Benzyl-4-piperidinecarboxylic acidC13H17NO2219.28 g/molOne benzyl group at N, carboxylic acid at C-4
4-Anilino-1-benzyl-4-piperidinecarboxylic acidC19H22N2O2310.39 g/molBenzyl group at N, anilino and carboxylic acid groups at C-4
1-Benzyl-4-phenylpiperidine-4-carboxylic acidC19H21NO2295.4 g/molBenzyl group at N, phenyl and carboxylic acid groups at C-4

These structural variations result in different physicochemical properties and biological activities, highlighting the importance of precise molecular design in developing compounds for specific applications.

Current Research Challenges and Future Directions

Research Challenges

Despite the potential utility of 1,4-Bis-benzyl-4-piperidinecarboxylic acid, several challenges exist in its research and development:

  • Limited availability of comprehensive physicochemical data

  • Need for optimized and scalable synthesis methods

  • Incomplete understanding of structure-activity relationships

  • Insufficient exploration of potential biological activities

Addressing these challenges requires focused research efforts combining synthetic chemistry, structural biology, and pharmacological studies.

Future Research Directions

Future research on 1,4-Bis-benzyl-4-piperidinecarboxylic acid could profitably explore:

  • Development of efficient, environmentally friendly synthesis routes

  • Comprehensive characterization of physicochemical properties

  • Evaluation of biological activities, particularly in neurological and antiviral applications

  • Investigation of structure-activity relationships through systematic modification of the core structure

  • Exploration of potential applications beyond pharmaceuticals, such as in catalysis or materials science

These research directions would enhance understanding of the compound's properties and expand its potential applications.

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